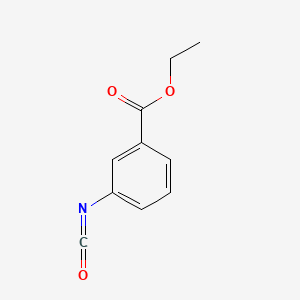

Ethyl 3-isocyanatobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(13)8-4-3-5-9(6-8)11-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXGGIRFDZENRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343451 | |

| Record name | Ethyl 3-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67531-68-4 | |

| Record name | Ethyl 3-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-isocyanatobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of Ethyl 3-isocyanatobenzoate, a versatile reagent with significant applications in pharmaceutical and materials science. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles governing the utility of this compound. It offers detailed, field-proven protocols for its synthesis and derivatization, supported by a thorough analysis of its spectroscopic data. Furthermore, this guide delves into the mechanistic intricacies of its reactions, particularly with nucleophiles, and highlights its role as a key building block in the synthesis of bioactive molecules, including kinase inhibitors. The content is structured to provide not just procedural steps, but a foundational understanding of the causality behind experimental choices, empowering researchers to leverage the full potential of this compound in their synthetic endeavors.

Introduction: The Strategic Importance of this compound in Modern Organic Synthesis

This compound, with the CAS number 67531-68-4, is an aromatic isocyanate that has emerged as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a highly electrophilic isocyanate group and an ethyl ester moiety, allows for a diverse range of chemical transformations. The strategic placement of the isocyanate group at the meta position of the benzoate ring influences its reactivity and provides a unique scaffold for the construction of complex molecules.

The isocyanate functional group is renowned for its high reactivity towards nucleophiles, readily forming stable adducts such as carbamates (urethanes) upon reaction with alcohols, and ureas with amines.[2] This reactivity is the cornerstone of polyurethane chemistry and finds extensive application in the pharmaceutical industry for the synthesis of a wide array of bioactive compounds. The ethyl ester group, on the other hand, offers a site for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation, thereby expanding the synthetic utility of the molecule.

This guide will provide a comprehensive overview of the essential chemical and physical properties of this compound, detailed and validated synthetic protocols, an in-depth analysis of its reactivity, and a discussion of its applications in the context of drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a reagent is paramount for its effective use in the laboratory.

Physical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[3] It is soluble in a wide range of common organic solvents, a property conferred by the ethyl ester functionality and the aromatic ring.[3]

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 67531-68-4 | [4] |

| Molecular Formula | C₁₀H₉NO₃ | [5] |

| Molecular Weight | 191.18 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| XLogP3 | 3.3 | [4] |

Spectroscopic Data

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the ethyl group. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with typical coupling constants.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbons of the ester and isocyanate groups, the aromatic carbons, and the carbons of the ethyl group.[4]

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which typically appears in the range of 2250-2275 cm⁻¹. The carbonyl stretch of the ester group will also be evident as a strong absorption band around 1720 cm⁻¹.[4]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments.[4]

| Spectroscopic Data | Key Features | Source |

| ¹H NMR | Signals for aromatic protons and ethyl group | [6] |

| ¹³C NMR | Signals for carbonyl, aromatic, and ethyl carbons | [4] |

| IR | Strong -N=C=O stretch (~2250-2275 cm⁻¹), C=O stretch (~1720 cm⁻¹) | [4] |

| MS (EI) | Molecular ion (M⁺) at m/z 191 | [4] |

Synthesis of this compound: Verified Protocols

The synthesis of this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, scale of the reaction, and safety considerations.

Phosgene-Based Synthesis from Ethyl 3-aminobenzoate

The reaction of primary amines with phosgene or its safer surrogates, such as triphosgene or diphosgene, is a widely used and efficient method for the synthesis of isocyanates.[7][8]

This protocol provides a detailed, step-by-step procedure for the synthesis of this compound from Ethyl 3-aminobenzoate using triphosgene as the phosgene source. This method is generally preferred in a laboratory setting due to the solid, and therefore less hazardous, nature of triphosgene compared to gaseous phosgene.[3]

Materials:

-

Ethyl 3-aminobenzoate

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a scrubbing system (e.g., a bubbler with a sodium hydroxide solution to neutralize evolved HCl and any unreacted phosgene), dissolve Ethyl 3-aminobenzoate (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir under a nitrogen atmosphere.

-

Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.

-

Addition of Triphosgene: Slowly add the triphosgene solution to the stirred solution of the amine and base at 0 °C (ice bath). The addition should be dropwise to control the exothermic reaction and the evolution of gas.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch of the isocyanate).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the highly reactive isocyanate product from reacting with atmospheric moisture.

-

Anhydrous Solvents: The use of anhydrous solvents is crucial to avoid the hydrolysis of both triphosgene and the resulting isocyanate.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction, driving the reaction to completion and preventing protonation of the starting amine.

-

Stoichiometry: A slight excess of base is used to ensure complete neutralization of the generated HCl. The stoichiometry of triphosgene is critical as one molecule of triphosgene is equivalent to three molecules of phosgene.

-

Scrubbing System: A scrubbing system is essential for safely neutralizing the toxic byproducts, HCl and potentially phosgene.

Caption: Synthesis of this compound from Ethyl 3-aminobenzoate.

Curtius Rearrangement

This protocol outlines the synthesis of this compound starting from 3-(ethoxycarbonyl)benzoic acid.

Materials:

-

3-(Ethoxycarbonyl)benzoic acid

-

Oxalyl chloride or thionyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous toluene or other suitable high-boiling inert solvent

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Formation of the Acyl Chloride: In a flame-dried flask under a nitrogen atmosphere, suspend 3-(ethoxycarbonyl)benzoic acid (1.0 equivalent) in anhydrous toluene. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents). Stir the mixture at room temperature until the evolution of gas ceases and a clear solution is obtained. Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure.

-

Formation of the Acyl Azide: Dissolve the crude acyl chloride in anhydrous acetone or toluene. Cool the solution to 0 °C and add a solution of sodium azide (1.5 equivalents) in a minimal amount of water dropwise, ensuring the temperature remains low. Stir vigorously for 1-2 hours.

-

Extraction of Acyl Azide: Add cold water and extract the acyl azide with toluene. Wash the organic layer with cold water and brine, and then dry over anhydrous sodium sulfate.

-

Curtius Rearrangement: Carefully heat the dried toluene solution of the acyl azide. The rearrangement will occur with the evolution of nitrogen gas to form the isocyanate. The temperature required is typically between 80-110 °C. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (around 2140 cm⁻¹) and the appearance of the isocyanate peak.

-

Purification: After the reaction is complete, the solvent can be removed under reduced pressure, and the resulting this compound can be purified by vacuum distillation.

Causality behind Experimental Choices:

-

Acyl Chloride Formation: The carboxylic acid is first converted to the more reactive acyl chloride to facilitate the reaction with the azide anion.

-

Low Temperature for Azide Formation: The reaction with sodium azide is performed at low temperature to minimize side reactions and the potential for premature decomposition of the acyl azide.

-

Careful Heating for Rearrangement: The thermal decomposition of the acyl azide must be controlled as the reaction is exothermic and liberates nitrogen gas.

-

Inert Solvent: A high-boiling inert solvent like toluene is used to allow for the thermal rearrangement to proceed at a controlled rate.

Caption: Curtius rearrangement for the synthesis of this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the electrophilic nature of the isocyanate group.

Reaction with Nucleophiles

The carbon atom of the isocyanate group is highly electrophilic and readily attacked by nucleophiles. The presence of the electron-withdrawing ethyl benzoate group at the meta position is expected to have a modest activating effect on the isocyanate group towards nucleophilic attack.[5]

Alcohols react with isocyanates to form carbamates, also known as urethanes. This reaction is fundamental to the production of polyurethanes and is a valuable transformation in organic synthesis.

Mechanism: The reaction is believed to proceed through a nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate. This is often followed by proton transfer to the nitrogen atom. The reaction can be catalyzed by both acids and bases. Tertiary amines and organometallic compounds, such as dibutyltin dilaurate, are particularly effective catalysts.[10]

Caption: Mechanism of carbamate formation from this compound.

Primary and secondary amines react rapidly with isocyanates to form substituted ureas. This reaction is typically faster than the reaction with alcohols and often does not require a catalyst.

Application in Synthesis: The formation of ureas is a key step in the synthesis of many pharmaceutical compounds, including a number of kinase inhibitors. The reaction of this compound with an appropriate amine can be used to introduce the 3-(ethoxycarbonyl)phenylurea moiety into a target molecule.

Applications in Drug Discovery and Development

The unique structural and reactive properties of this compound make it a valuable building block in the synthesis of pharmaceutically active compounds.

Precursor to Kinase Inhibitors

Proposed Synthetic Application: The synthesis of novel kinase inhibitors can be envisioned by reacting this compound with a variety of amine-containing heterocyclic scaffolds. The resulting urea derivatives can then be screened for their inhibitory activity against a panel of kinases. The ethyl ester group provides a handle for further modification to optimize the pharmacokinetic and pharmacodynamic properties of the lead compounds.

Caption: Proposed use of this compound in kinase inhibitor synthesis.

Safety and Handling

This compound is a reactive and hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: Isocyanates are known to be toxic and are respiratory sensitizers. Inhalation of vapors or direct contact with the skin should be avoided.[4]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols and amines.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis, particularly for applications in drug discovery and materials science. Its well-defined chemical properties, coupled with established synthetic routes and predictable reactivity, make it an attractive building block for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, with a focus on providing practical, in-depth knowledge for the research scientist. By understanding the principles outlined herein, researchers can effectively and safely utilize this compound to advance their synthetic objectives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikibooks. Organic Chemistry/Isocyanate. [Link]

-

Wikipedia. Phosgene. [Link]

-

Taylor & Francis Online. Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene. [Link]

-

RSC Publishing. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [Link]

-

RSC Publishing. General approach to prepare polymers bearing pendant isocyanate groups. [Link]

-

ResearchGate. Catalysis conditions for isocyanate alcohol reaction. [Link]

-

PubMed. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]

-

Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates. [Link]

-

NIH. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

-

SINFOO. This compound. [Link]

-

Stenutz. This compound. [Link]

-

ResearchGate. (A) Electron density of isocyanate group, and (B) nucleophilic reaction... [Link]

-

ResearchGate. How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? [Link]

-

ResearchGate. Synthesis of Sorafenib and Regorafenib. [Link]

-

NIH. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. [Link]

-

PubMed. Medicinal Chemistry of Isocyanides. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

Sources

- 1. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

An In-depth Technical Guide to Ethyl 3-isocyanatobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

Ethyl 3-isocyanatobenzoate is a versatile bifunctional reagent of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring both a reactive isocyanate group and a stable ethyl ester moiety, makes it an invaluable building block for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed, validated protocol for its synthesis from common starting materials, and an exploration of its primary application in the construction of substituted ureas—a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's unique reactivity in their discovery and development pipelines.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery and fine chemical synthesis, reagents that offer predictable, high-yield reactivity are paramount. This compound (CAS 67531-68-4) has emerged as a key intermediate due to its dual functionality.[1] The isocyanate group (–N=C=O) is a potent electrophile, highly susceptible to nucleophilic attack by amines, alcohols, and thiols, providing a robust method for forming urea, carbamate, and thiocarbamate linkages, respectively.[1][2] Simultaneously, the ethyl ester group provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for multi-step, divergent synthesis strategies.

The primary utility of this molecule in drug development lies in its role as a precursor to diaryl ureas. This structural motif is a cornerstone of many FDA-approved kinase inhibitors, such as Sorafenib, which function by stabilizing the inactive conformation of the target kinase.[3] The strategic placement of the isocyanate at the meta-position of the benzoate ring influences the spatial orientation of the resulting urea linkage, a critical factor in optimizing drug-target interactions.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃ | [4][5] |

| Molecular Weight | 191.18 g/mol | [4][5] |

| CAS Number | 67531-68-4 | [5] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Density | 1.154 g/mL at 25 °C | [6] |

| Boiling Point | 118-119 °C at 0.8 mmHg | [7] |

| Refractive Index (n20/D) | 1.531 | [6] |

| SMILES | CCOC(=O)C1=CC(=CC=C1)N=C=O | [4] |

GHS Hazard Profile and Safe Handling

This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[4]

-

GHS Pictograms: GHS07 (Harmful/Irritant), GHS08 (Health Hazard)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

-

Causality: The high reactivity of the isocyanate group is responsible for its toxicity. It readily reacts with nucleophilic functional groups (e.g., amines, thiols) present in biological macromolecules like proteins, leading to cellular disruption, irritation, and sensitization. Respiratory sensitization is a particularly serious hazard associated with isocyanates.[1]

-

Mandatory Precautions:

-

Work exclusively in a certified chemical fume hood.

-

Wear nitrile gloves, a lab coat, and chemical splash goggles.

-

Avoid inhalation of vapors. Use respiratory protection if ventilation is inadequate.

-

Store in a cool, dry place away from moisture, as it reacts with water to release CO₂ and form unstable carbamic acids, which can lead to solid urea formation.

-

Synthesis and Key Reactions

The most common and reliable laboratory-scale synthesis of this compound involves the phosgenation of its corresponding primary amine, Ethyl 3-aminobenzoate.

Synthesis of this compound: A Validated Protocol

The use of highly toxic phosgene gas is largely avoided in modern laboratories in favor of safer, solid phosgene equivalents. Triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent as it is a stable solid that can be weighed accurately and decomposes in situ to generate phosgene.

Objective: To convert Ethyl 3-aminobenzoate to this compound in high yield and purity.

Materials:

-

Ethyl 3-aminobenzoate (1.0 eq)

-

Triphosgene (0.35 eq) - Note: Stoichiometrically, 0.33 eq is needed, but a slight excess ensures complete reaction.

-

Triethylamine (Et₃N, 2.2 eq), freshly distilled

-

Anhydrous Toluene

Protocol:

-

Setup: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, dissolve Ethyl 3-aminobenzoate (1.0 eq) in anhydrous toluene. In a separate flask, prepare a solution of triphosgene (0.35 eq) in anhydrous toluene.

-

Initial Reaction (Carbamoyl Chloride Formation): Cool the amine solution to 0 °C using an ice bath. Slowly add the triphosgene solution via the dropping funnel over 30 minutes. A precipitate of the amine hydrochloride salt may form.

-

Base Addition: After the triphosgene addition is complete, add triethylamine (2.2 eq) dropwise. The role of the base is twofold: first, to neutralize the HCl generated during the reaction, and second, to facilitate the elimination of HCl from the intermediate carbamoyl chloride.

-

Hot Phosgenation (Isocyanate Formation): After base addition, slowly warm the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the strong isocyanate stretch (~2270 cm⁻¹).

-

Work-up: Cool the mixture to room temperature. The solid precipitate is triethylammonium hydrochloride. Filter the mixture under vacuum and wash the solid cake with a small amount of dry toluene.

-

Purification: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation to yield pure this compound.[7]

Core Reactivity: The Urea Formation

The most significant reaction of this compound in medicinal chemistry is its reaction with a primary or secondary amine to form a stable diaryl urea linkage. This reaction is typically clean, high-yielding, and proceeds under mild conditions.

Protocol 2: Synthesis of a Representative Diaryl Urea

Objective: To synthesize 1-(3-(ethoxycarbonyl)phenyl)-3-phenylurea from this compound and aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

-

Reaction: To the stirred solution, add aniline (1.0 eq) dropwise at room temperature. The reaction is often exothermic.

-

Completion: Stir the reaction mixture at room temperature for 2-4 hours. The product, a diaryl urea, is often poorly soluble and may precipitate from the reaction mixture.[8]

-

Monitoring: Monitor the reaction by TLC until the isocyanate starting material is consumed.

-

Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold THF or diethyl ether to remove any unreacted starting materials.

-

Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol) or silica gel chromatography to yield the pure diaryl urea.[2]

Application in Drug Discovery: Targeting the GRB2-SOS1 Interaction

A prime example of this compound's utility is in the development of molecules that inhibit protein-protein interactions (PPIs). The GRB2-SOS1 interaction is a critical node in the Ras/MAPK signaling pathway, which is frequently hyperactivated in many cancers.[9] Inhibiting this interaction is a validated strategy for anticancer drug development.[10]

Researchers have designed and synthesized inhibitors that occupy the binding site on the GRB2 protein, preventing it from recruiting SOS1 and activating Ras. Many of these inhibitors utilize a central urea scaffold to correctly position pharmacophoric elements for optimal binding. This compound serves as an ideal starting point for creating the "eastern half" of such molecules, where the ester can be further elaborated into more complex structures designed to interact with the protein surface. The synthesis of these complex ureas follows the fundamental principles outlined in Protocol 2, demonstrating the direct translation of this reagent's chemistry to the frontier of drug discovery.[9][11]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its predictable reactivity and bifunctional nature provide medicinal chemists with a reliable method for installing the diaryl urea pharmacophore, a privileged scaffold in modern therapeutics, particularly in the field of oncology. The detailed protocols for its synthesis and subsequent reactions provided herein offer a self-validating framework for its effective use. By understanding the causality behind the procedures and adhering to strict safety protocols, researchers can confidently and efficiently leverage this powerful building block to accelerate the discovery and development of novel therapeutics.

References

-

Bokhara, R. A., & Susha, C. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research. Available at: [Link]

-

Gholampour, Z., et al. (2019). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Scientific Reports. Available at: [Link]

-

Wang, L., et al. (2015). A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. ChemInform. Available at: [Link]

-

Stenutz (n.d.). This compound. Stenutz. Available at: [Link]

-

ChemSynthesis (2025). ethyl 4-isocyanatobenzoate. ChemSynthesis. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Liu, J., et al. (2021). Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Chemical Synthesis Database (2025). ethyl (2Z)-2-isocyanato-3-phenyl-2-propenoate. Chemical Synthesis Database. Available at: [Link]

-

Zhang, H. Y., et al. (2017). Targeted Covalent Inhibition of Grb2-Sos1 Interaction through Proximity-Induced Conjugation in Breast Cancer Cells. Molecular Pharmaceutics. Available at: [Link]

- Google Patents (n.d.). Compounds and compositions for modulating EGFR mutant kinase activities. Google Patents.

-

Ji, H., et al. (2021). Synthesis and structural characterization of a monocarboxylic inhibitor for GRB2 SH2 domain. PubMed. Available at: [Link]

- Google Patents (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof. Google Patents.

-

PubChem (n.d.). Crystal of compound as c-met kinase inhibitor and preparation method therefor and use thereof - Patent EP-3766870-A1. PubChem. Available at: [Link]

Sources

- 1. CAS 67531-68-4: 3-Isocyanatobenzoic acid ethyl ester [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound | C10H9NO3 | CID 589806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [stenutz.eu]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Covalent Inhibition of Grb2-Sos1 Interaction through Proximity-Induced Conjugation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structural characterization of a monocarboxylic inhibitor for GRB2 SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Ethyl 3-isocyanatobenzoate

An In-Depth Technical Guide to the Synthesis of Ethyl 3-isocyanatobenzoate

Abstract: this compound is a pivotal bifunctional molecule, serving as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel polymers. Its structure, featuring both an ester and a highly reactive isocyanate group, allows for diverse downstream chemical modifications. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a strong emphasis on modern, phosgene-free methodologies. It is designed for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical safety considerations to ensure both successful synthesis and operator safety.

Isocyanates are a class of organic compounds defined by the functional group -N=C=O. This group's high reactivity, particularly towards nucleophiles like alcohols, amines, and water, makes isocyanates exceptionally useful building blocks in organic synthesis.[1][2][3] this compound (CAS 67531-68-4) is a particularly strategic intermediate because it incorporates this reactive isocyanate moiety onto an aromatic ring that also bears an ethyl ester group.[4][5] This dual functionality allows for sequential or orthogonal chemical transformations, making it a key component in the synthesis of complex molecules, including bioactive compounds and specialized polymers.

Historically, the industrial production of isocyanates has been dominated by the phosgenation of primary amines.[1][6] However, the extreme toxicity and hazardous nature of phosgene (COCl₂) have driven a paradigm shift in modern chemistry towards the development and adoption of safer, "phosgene-free" alternatives.[6][7][8][9] This guide focuses on such methods, primarily rearrangement reactions that convert carboxylic acid derivatives into the desired isocyanate.

Overview of Phosgene-Free Synthetic Strategies

Several classic name reactions provide reliable, phosgene-free pathways to isocyanates by inducing the rearrangement of a nitrogen-containing intermediate. These reactions are central to the modern synthesis of compounds like this compound and share the common feature of forming the isocyanate via the migration of an R-group from a carbonyl carbon to an adjacent nitrogen atom.

The principal rearrangement reactions include:

-

Curtius Rearrangement: Involves the thermal decomposition of an acyl azide to yield an isocyanate and nitrogen gas.[2][10][11][12] This method is widely used due to its versatility and the stability of the resulting isocyanate.[10]

-

Hofmann Rearrangement: Converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[13][14][15]

-

Lossen Rearrangement: The conversion of a hydroxamic acid (or its derivative) into an isocyanate.[16][17][18][19]

-

Schmidt Reaction: A reaction where a carboxylic acid is treated with hydrazoic acid under acidic conditions to yield an isocyanate, which is typically hydrolyzed in situ to an amine.[1][20][21][22]

Caption: Key phosgene-free rearrangement pathways to isocyanates.

Primary Synthetic Route: The Curtius Rearrangement

The Curtius rearrangement is arguably the most versatile and widely employed method for the laboratory-scale synthesis of this compound. The reaction proceeds through an acyl azide intermediate, which decomposes upon heating to form the isocyanate with excellent yield and purity.[2][10][23]

Mechanistic Pathway

The reaction is initiated by converting the starting carboxylic acid, 3-(ethoxycarbonyl)benzoic acid, into a more reactive acyl derivative, typically the acyl chloride. This activated intermediate readily reacts with an azide source (e.g., sodium azide) to form the key acyl azide. The thermal decomposition of the acyl azide is a concerted process, where the aryl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen gas (N₂), thus avoiding the formation of a discrete, high-energy nitrene intermediate.[2] This concerted mechanism ensures high efficiency and stereochemical retention if a chiral migrating group is present.[2][11]

Caption: Concerted mechanism of the Curtius rearrangement.

Detailed Experimental Protocol

Starting Material: 3-(Ethoxycarbonyl)benzoic acid Key Reagents: Oxalyl chloride (or thionyl chloride), sodium azide (NaN₃), dry toluene.

Step A: Synthesis of Ethyl 3-(chloroformyl)benzoate

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 3-(ethoxycarbonyl)benzoic acid (1.0 eq).

-

Add dry toluene as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Slowly add oxalyl chloride (1.2 eq) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until gas evolution (HCl and CO) ceases and the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step B: Synthesis of this compound via Curtius Rearrangement

-

Caution: This step involves sodium azide, which is highly toxic, and the acyl azide intermediate, which is potentially explosive. Perform this reaction in a well-ventilated fume hood behind a blast shield. Avoid contact with acids and heavy metals.

-

Dissolve the crude ethyl 3-(chloroformyl)benzoate from Step A in dry acetone or toluene.

-

In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and carefully add it to the acyl chloride solution while cooling in an ice bath.

-

Stir the biphasic mixture vigorously at 0-5 °C for 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the azide stretch at ~2140 cm⁻¹).

-

Carefully separate the organic layer, wash it with cold brine, and dry it over anhydrous sodium sulfate.

-

Transfer the dried organic solution containing the acyl azide to a flask equipped for distillation and slowly heat the solution to reflux (typically 80-110 °C, depending on the solvent).

-

The acyl azide will undergo rearrangement to the isocyanate with vigorous evolution of nitrogen gas. Maintain reflux until gas evolution ceases completely (typically 1-3 hours).

-

After cooling, the solvent can be removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Alternative Synthetic Route: The Hofmann Rearrangement

The Hofmann rearrangement provides an alternative pathway starting from the corresponding primary amide, ethyl 3-carbamoylbenzoate.[14] This reaction uses common laboratory reagents and avoids the use of potentially explosive azides, though it requires strongly basic conditions.[13][24]

Mechanistic Pathway

The reaction begins with the deprotonation of the primary amide by a strong base (e.g., NaOH). The resulting anion reacts with bromine to form an N-bromoamide intermediate. A second deprotonation generates an unstable N-bromoamide anion, which undergoes a concerted rearrangement: the aryl group migrates from the carbonyl carbon to the nitrogen as the bromide ion is expelled.[14] This step forms the isocyanate intermediate. Under the typical aqueous conditions of the Hofmann rearrangement, the isocyanate is rapidly hydrolyzed to a carbamic acid, which then decarboxylates to the primary amine.[15] To isolate the isocyanate, the reaction must be performed under anhydrous conditions, trapping the isocyanate as it is formed.

Caption: Key steps in the Hofmann rearrangement to an isocyanate.

Comparative Analysis of Synthetic Routes

| Feature | Curtius Rearrangement | Hofmann Rearrangement |

| Starting Material | Carboxylic Acid Derivative | Primary Amide |

| Key Reagents | Acyl chloride/azide source (NaN₃) | Bromine, Strong Base (NaOH) |

| Intermediates | Acyl azide (potentially explosive) | N-bromoamide |

| Reaction Conditions | Thermal (80-110 °C), neutral | Basic, often aqueous |

| Key Advantages | High yields, clean reaction, isocyanate is stable and easily isolated.[10] | Avoids explosive azide intermediates. |

| Key Disadvantages | Use of highly toxic and potentially explosive sodium azide and acyl azide intermediate. | Harsh basic conditions may not be compatible with sensitive functional groups; isolating the isocyanate can be challenging.[24] |

Safety, Handling, and Purification

Hazard Analysis and Safe Handling

The synthesis and handling of this compound and its precursors require strict adherence to safety protocols.

-

Isocyanates: Isocyanates are potent irritants to the eyes, skin, and respiratory tract.[25] Chronic exposure, even at low concentrations, can lead to respiratory sensitization and occupational asthma, a serious and irreversible condition.[25][26]

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with sufficient airflow to prevent vapor accumulation.[26][27]

-

Personal Protective Equipment (PPE): Wear nitrile or butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat. For operations with a higher risk of aerosol generation, a respirator with an organic vapor cartridge may be necessary.[26][28]

-

Spill Management: Have a spill kit ready containing an absorbent material and a decontaminating solution (e.g., a mixture of water, detergent, and a small amount of ammonia) to neutralize the isocyanate group.

-

-

Reagent Hazards:

-

Sodium Azide (NaN₃): Acutely toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid gas) or metal spatulas/pipes.

-

Oxalyl Chloride/Thionyl Chloride: Corrosive and react violently with water to release toxic HCl gas. Handle only in a fume hood.

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidant. Handle with extreme care, ensuring no skin or inhalation exposure.

-

Product Characterization and Purification

The successful synthesis of this compound should be confirmed using standard analytical techniques.

-

FTIR Spectroscopy: The most definitive method for identifying the isocyanate group is the presence of a strong, sharp absorption band in the region of 2250–2275 cm⁻¹. The ester carbonyl will also be visible around 1720 cm⁻¹.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the full structure of the molecule, ensuring the aromatic substitution pattern and the presence of the ethyl ester group are correct.

-

Purification: The crude product is best purified by vacuum distillation . This technique allows for boiling at a lower temperature, preventing thermal decomposition or polymerization of the reactive isocyanate product.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the Curtius rearrangement of the corresponding acyl azide. This method, while requiring stringent safety precautions due to the nature of the azide intermediates, provides a clean and high-yielding route to the final product. Alternative phosgene-free methods like the Hofmann rearrangement offer a viable pathway but may present challenges related to reaction conditions and isocyanate isolation. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies, coupled with an unwavering commitment to safety, is essential for leveraging the full potential of this versatile chemical intermediate.

References

- Lossen rearrangement - Grokipedia.

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH.

-

Isocyanate - Wikipedia. Available at: [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017-09-19). Available at: [Link]

-

Curtius rearrangement - Wikipedia. Available at: [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. Available at: [Link]

-

Curtius Rearrangement | Mechanism, Reactions, Variations & Applications - Allen. Available at: [Link]

- SYNTHESIS OF ISOCYANATES FROM CARBOXYLIC ACIDS - USING DIPHENYLPHOSPHORYL AZIDE AND l,&BIS(DIMETHYLAMINO)NAPHTHALENE.

-

Lossen rearrangement - Wikipedia. Available at: [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Hofmann rearrangement - Wikipedia. Available at: [Link]

-

Hofmann Rearrangement - Chemistry Steps. Available at: [Link]

-

Lossen | PPTX - Slideshare. Available at: [Link]

-

Isocyanates: Working Safely - CDPH. Available at: [Link]

-

Hofmann Rearrangement: Mechanism & Examples - NROChemistry. Available at: [Link]

-

Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape. Available at: [Link]

-

Construction hazardous substances: Isocyanates - HSE. (2024-11-12). Available at: [Link]

-

Lossen rearrangement - L.S.College, Muzaffarpur. (2020-08-21). Available at: [Link]

-

Isocyanates - WorkSafeBC. (2024-04-16). Available at: [Link]

-

Schmidt Reaction - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 3-amino-benzoic acid - PrepChem.com. Available at: [Link]

-

Schmidt reaction - Wikipedia. Available at: [Link]

-

Schmidt Reaction for Carboxylic Acids - BYJU'S. Available at: [Link]

-

Schmidt Reaction - Chemistry LibreTexts. (2023-01-22). Available at: [Link]

-

Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - ACS Fall 2025 - IRIS. (2025-09-25). Available at: [Link]

-

How To Get Isocyanate? - PMC - PubMed Central - NIH. Available at: [Link]

- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents.

- CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents.

- CN101353311B - Process for preparing aminobenzoate esters - Google Patents.

- CN102659631A - One-step synthesis of ethyl isocyanate - Google Patents.

-

3-Aminobenzoic acid ethyl ester - ChemBK. (2024-04-09). Available at: [Link]

-

This compound | C10H9NO3 | CID 589806 - PubChem - NIH. Available at: [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound [synhet.com]

- 5. This compound | C10H9NO3 | CID 589806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iris.unisa.it [iris.unisa.it]

- 9. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 13. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 15. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. lscollege.ac.in [lscollege.ac.in]

- 20. Schmidt Reaction [organic-chemistry.org]

- 21. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 25. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 26. hse.gov.uk [hse.gov.uk]

- 27. lakeland.com [lakeland.com]

- 28. worksafebc.com [worksafebc.com]

Ethyl 3-isocyanatobenzoate reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of Ethyl 3-isocyanatobenzoate with Nucleophiles

Abstract

This compound is an aromatic isocyanate featuring an electron-withdrawing ester group, a structural motif that significantly influences its reactivity profile. This guide provides a comprehensive technical examination of its reactions with a range of common nucleophiles, including amines, alcohols, and thiols. We will dissect the underlying reaction mechanisms, explore the kinetics, discuss catalytic strategies, and present detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this versatile reagent in synthetic chemistry. The narrative emphasizes the causality behind experimental choices, providing a framework for developing robust and self-validating synthetic methodologies.

Introduction: The Isocyanate Functional Group

A Primer on Isocyanate Reactivity

The isocyanate group (–N=C=O) is a highly electrophilic functional group, characterized by a central carbon atom susceptible to nucleophilic attack. This reactivity is driven by the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, rendering the carbon atom electron-deficient. The general reaction mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom.[1] The nature of the substituent attached to the isocyanate nitrogen significantly modulates this reactivity; electron-withdrawing groups enhance the electrophilicity of the carbon, increasing reaction rates, while electron-donating groups have the opposite effect.[1]

This compound: Structure and Properties

This compound (C₁₀H₉NO₃) is a bifunctional molecule possessing both an isocyanate group and an ethyl ester.[2][3][4] Its structure is presented below:

The key feature of this molecule is the meta-positioning of the electron-withdrawing ethoxycarbonyl group relative to the isocyanate. This substituent deactivates the aromatic ring and enhances the electrophilicity of the isocyanate carbon, making it a highly reactive partner for nucleophilic additions.

Significance in Synthetic Applications

The reactivity of this compound makes it a valuable building block in medicinal chemistry and material science. The urea and carbamate linkages formed from its reactions are prevalent in a vast array of pharmaceuticals, acting as stable bioisosteres of amide bonds with improved pharmacokinetic properties.[1][6] This reagent is frequently employed in the synthesis of kinase inhibitors, bioactive peptidomimetics, and other complex molecular architectures.[5][6][7]

Core Principles of Nucleophilic Addition

The reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic addition mechanism. The electron-rich nucleophile attacks the electrophilic carbon of the isocyanate, forming a transient, zwitterionic intermediate which then undergoes a rapid proton transfer to yield the final stable adduct.

Caption: Decision workflow for selecting an appropriate catalyst.

Experimental Protocol: Synthesis of Ethyl 3-(3-(4-chlorophenyl)ureido)benzoate

This protocol details a representative synthesis of a diaryl urea derivative, a common scaffold in kinase inhibitors.

Materials:

-

This compound (1.0 equiv)

-

4-chloroaniline (1.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with nitrogen inlet

Procedure:

-

Preparation: Dissolve 4-chloroaniline (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Addition: To the stirred solution, add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise at room temperature. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. [7]The reaction progress can be monitored by Thin Layer Chromatography (TLC) or in-situ FTIR. [8]4. Work-up: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM or hexane to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield the desired diaryl urea.

In-Process Monitoring with FTIR

In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) for monitoring isocyanate reactions in real-time. [9]The strong, sharp absorption band of the isocyanate group (–N=C=O) appears around 2250-2275 cm⁻¹. The disappearance of this peak provides a direct measure of reactant consumption and reaction completion, eliminating the need for offline sampling and analysis. [9]

Reaction with O-Nucleophiles: Carbamate Formation

Alcohols: Synthesis of Carbamates (Urethanes)

The reaction of isocyanates with alcohols produces carbamates, also known as urethanes. This reaction is fundamental to the polyurethane industry. [10]Compared to amines, alcohols are less nucleophilic, and these reactions are often significantly slower, typically requiring catalysis. [11] Mechanism and Catalysis: The reaction of aryl isocyanates with alcohols can be kinetically complex. [12]Without a catalyst, the reaction is slow. [11]Catalysis is essential for achieving practical reaction rates. Two main classes of catalysts are used:

-

Tertiary Amines (e.g., DABCO): These act as base catalysts, potentially proceeding through a concerted termolecular mechanism or by activating the alcohol. [13][12]* Organometallic Compounds (e.g., Dibutyltin Dilaurate - DBTDL): These are highly efficient Lewis acid catalysts. The mechanism often involves the formation of a complex between the catalyst and the isocyanate, which dramatically increases the electrophilicity of the carbonyl carbon. [11][14]Another proposed "insertion mechanism" involves the catalyst associating with the alcohol first. [11]

Water: Hydrolysis and Side Reactions

Isocyanates react with water, which can be present as a contaminant in solvents or reactants. The initial reaction forms an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and carbon dioxide. This newly formed amine is highly reactive and will immediately react with another molecule of isocyanate to form a disubstituted urea as a side product.

Causality: This is why anhydrous conditions are critical for isocyanate chemistry. The formation of urea byproducts consumes two equivalents of the isocyanate starting material for every mole of water and can complicate purification.

Reaction with S-Nucleophiles: Thiocarbamate Formation

Thiols (R-SH) react with isocyanates to form thiocarbamates. Thiols are generally less reactive than corresponding alcohols in this addition reaction. [15]The reaction mechanism is analogous to that of alcohols, involving the nucleophilic attack of the sulfur atom on the isocyanate carbon. [16][17]

Experimental Protocol: Synthesis of an S-Alkyl Thiocarbamate

The synthesis of thiocarbamates often requires a catalyst, similar to alcohol additions. Tertiary amines like triethylamine (TEA) are commonly used to facilitate the reaction. [16] Materials:

-

This compound (1.0 equiv)

-

Ethanethiol (1.1 equiv)

-

Triethylamine (TEA, 0.1 equiv, catalyst)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 equiv) and TEA (0.1 equiv) in anhydrous THF.

-

Addition: Add ethanethiol (1.1 equiv) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete, as monitored by FTIR (disappearance of the -NCO peak at ~2270 cm⁻¹) or TLC.

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica gel to isolate the desired thiocarbamate.

Analytical Methodologies

A robust analytical framework is essential for validating reaction outcomes and ensuring product purity.

Spectroscopic and Chromatographic Characterization

| Method | Application | Key Observables |

| FTIR | Real-time reaction monitoring; structural confirmation. | Disappearance of strong -NCO stretch (~2270 cm⁻¹). Appearance of C=O stretch for urea (~1640 cm⁻¹) or carbamate (~1710 cm⁻¹). [5][16] |

| ¹H & ¹³C NMR | Definitive structural elucidation of products. | Appearance of N-H proton signal. Shifts in aromatic and carbonyl carbon signals. [7][8][18] |

| HPLC | Purity assessment; quantitative analysis of reaction conversion. | Separation of starting materials, products, and byproducts. Used for quantification against standards. [19][20] |

| LC-MS | Molecular weight confirmation and impurity identification. | Provides mass-to-charge ratio (m/z) of the product and any side products. [5][20] |

graph "Analytical_Workflow" { graph [bgcolor="#F1F3F4", label="Integrated Analytical Workflow for Reaction Analysis", fontname="Arial", fontsize=12, fontcolor="#202124", maxWidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="Reaction Setup", fillcolor="#FBBC05", fontcolor="#202124"]; B[label="In-Situ FTIR Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Is -NCO peak absent?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Reaction Work-up\n& Isolation", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Crude Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Purification\n(Crystallization/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Purified Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Structural Confirmation\n(¹H/¹³C NMR, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I[label="Purity Analysis\n(HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Final Characterized Product", fillcolor="#FBBC05", fontcolor="#202124"]; A -> B; B -> C; C -> B[label="No (Continue Reaction)"]; C -> D [label="Yes (Reaction Complete)"]; D -> E; E -> F; F -> G; G -> H; G -> I; H -> J; I -> J;

}

Caption: A self-validating workflow for synthesis and analysis.

Safety and Handling

Isocyanates are potent respiratory sensitizers and can cause severe irritation to the skin, eyes, and respiratory tract. [2][21][22]* Handling: Always handle this compound in a well-ventilated chemical fume hood. [21]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, impervious gloves (e.g., nitrile), and a lab coat. [21]* Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, amines, and strong bases or acids. [21]* Spills: Absorb spills with an inert material and dispose of as hazardous waste according to local regulations.

Conclusion

This compound is a reactive and versatile chemical intermediate. Its reactions with nucleophiles provide reliable and high-yielding pathways to ureas, carbamates, and thiocarbamates—functional groups of paramount importance in modern drug discovery and material science. A thorough understanding of its reactivity, the influence of catalysts, and the critical need for anhydrous conditions allows the synthetic chemist to harness its potential effectively. The application of in-process analytical tools like FTIR further enhances control over these syntheses, leading to more robust, efficient, and reproducible outcomes.

References

- Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Isocyanate Reactions. Mettler Toledo.

- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.

- Catalysis of Urethane Systems. Turkchem.

- This compound | C10H9NO3. PubChem - NIH.

- Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Taylor & Francis Online.

- Mechanism of nucleophilic addition between isocyanate and thiol... ResearchGate.

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications.

- Isocyanate Sampling and Analysis. IOM World.

- This compound. SynHet.

- A laboratory comparison of analytical methods used for isocyanates. ResearchGate.

- Isocyanate-based multicomponent reactions. PMC - NIH.

- SAFETY DATA SHEET. Fisher Scientific.

- Material Safety Data Sheet. Alfa Aesar.

- SAFETY DATA SHEET. Sigma-Aldrich.

- SAFETY DATA SHEET. Merck Millipore.

- Organic Syntheses Procedure. Organic Syntheses.

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.

- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.

- Urea Formation - Common Conditions. Organic Chemistry Portal.

- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC - NIH.

- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.

- This compound (C10H9NO3). PubChemLite.

- This compound. SINFOO.

- Reactions of thiols. YouTube.

Sources

- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H9NO3 | CID 589806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. sinfoochem.com [sinfoochem.com]

- 5. This compound [synhet.com]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mt.com [mt.com]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. turkchem.net [turkchem.net]

- 12. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 13. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iom-world.org [iom-world.org]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

- 22. merckmillipore.com [merckmillipore.com]

Spectroscopic Data for Ethyl 3-isocyanatobenzoate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-isocyanatobenzoate (CAS No: 67531-68-4), a key intermediate in organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as they apply to this molecule, offering insights into experimental design and data interpretation.

Molecular Structure and Overview

This compound is an aromatic compound featuring an ethyl ester group and an isocyanate group attached to a benzene ring at the meta position. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol .[1] A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and studying its reactivity in various chemical transformations.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unique insights into its structure.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution.[3]

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethyl group protons.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 8.0 - 7.2 | Multiplet | 4H | Ar-H |

| 4.41 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 1.42 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Analysis:

-

Aromatic Protons (δ 8.0 - 7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet in the downfield region. The electron-withdrawing nature of both the isocyanate and the ethyl ester groups deshields these protons, causing them to resonate at a higher chemical shift.

-

Ethyl Group Protons:

-

The methylene protons (-O-CH₂ -CH₃) are adjacent to an oxygen atom, which is electronegative and thus deshields them, resulting in a quartet around 4.41 ppm. The quartet splitting pattern arises from the coupling with the three neighboring methyl protons.

-

The methyl protons (-O-CH₂-CH₃ ) are further from the electronegative oxygen and are therefore more shielded, appearing as a triplet around 1.42 ppm. The triplet is due to coupling with the two adjacent methylene protons.

-

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically used for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is recorded using a proton-decoupled sequence to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~165 | C =O (Ester) |

| ~150 - 125 | C (Aromatic) |

| ~125 | -N=C =O |

| ~61 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Analysis:

-

Carbonyl Carbon (δ ~165 ppm): The carbon of the ester carbonyl group is significantly deshielded and appears at a very high chemical shift.[4][5]

-

Aromatic Carbons (δ ~150 - 125 ppm): The six carbons of the benzene ring will resonate in this region. The exact chemical shifts will vary depending on the electronic effects of the substituents.[5]

-

Isocyanate Carbon (δ ~125 ppm): The central carbon of the isocyanate group is also deshielded and is expected in this region.

-

Ethyl Group Carbons:

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: A neat spectrum can be obtained by placing a drop of the liquid sample between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more straightforward analysis.[1]

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound will be dominated by the strong absorptions of the isocyanate and ester groups.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Vibration |

| ~2270 - 2250 | Strong | -N=C=O Asymmetric Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~3100 - 3000 | Medium | =C-H Stretch (Aromatic) |

| ~3000 - 2850 | Medium | C-H Stretch (Alkyl) |

| ~1600, ~1480 | Medium | C=C Stretch (Aromatic Ring) |

| ~1300 - 1000 | Strong | C-O Stretch (Ester) |

Analysis:

-

Isocyanate Group (-N=C=O): The most characteristic peak in the spectrum will be a very strong and sharp absorption band in the region of 2270-2250 cm⁻¹. This is due to the asymmetric stretching vibration of the -N=C=O group and is a definitive indicator of the presence of an isocyanate.

-

Ester Group (-COOEt):

-

Aromatic Ring:

-

Alkyl Group: The C-H stretching vibrations of the ethyl group's CH₂ and CH₃ will appear as medium intensity bands just below 3000 cm⁻¹.[7]

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of this compound is achieved by integrating the data from these different spectroscopic techniques. The following workflow illustrates this synergistic approach.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University College London. (n.d.). Chemical Shifts. [Link]

- Wade, L. G. (2017). Organic Chemistry. Pearson.

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

Sources

- 1. This compound | C10H9NO3 | CID 589806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Safe Laboratory Handling of Ethyl 3-isocyanatobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of Ethyl 3-isocyanatobenzoate. As a versatile reagent in organic synthesis, particularly in the formation of urea and urethane linkages for creating novel chemical entities, its safe use is paramount. This document moves beyond a simple checklist to provide a deep understanding of the causality behind recommended safety protocols, ensuring a self-validating system of laboratory practice.

Core Hazard Analysis: Understanding the Reactivity and Toxicity

This compound (CAS No: 67531-68-4) is an aromatic isocyanate.[1][2] The isocyanate functional group (-N=C=O) is highly reactive and is the primary driver of both its synthetic utility and its significant health hazards. Understanding these hazards is the foundation of safe handling.

The compound is classified with multiple GHS hazard statements that demand rigorous control measures.[1][3] The most critical of these is its potential as a respiratory sensitizer.[1][3]

Table 1: GHS Hazard Classification for this compound

| Hazard Code | Hazard Statement | Toxicological Significance & Rationale |

|---|---|---|

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3] | Respiratory Sensitizer: This is the most severe chronic hazard. Initial exposure may not cause a reaction, but it can sensitize the immune system. Subsequent exposure, even to minuscule concentrations, can trigger a severe, potentially life-threatening asthmatic response.[4] There are no adequate warning properties like odor to prevent overexposure.[4] |

| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] | Acute Toxicity: The compound can cause systemic toxic effects upon entry into the body through multiple routes.[5] Skin absorption is a significant risk.[5][6] |